1-Methyl-4-(4-nitro-1-naphthyl)piperazine

Vue d'ensemble

Description

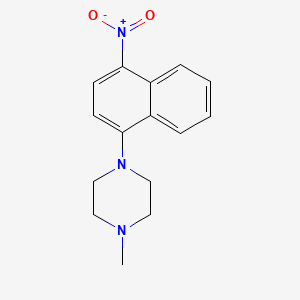

1-Methyl-4-(4-nitro-1-naphthyl)piperazine is a chemical compound with the molecular formula C15H17N3O2. It is characterized by the presence of a piperazine ring substituted with a methyl group and a nitro-naphthyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Méthodes De Préparation

The synthesis of 1-Methyl-4-(4-nitro-1-naphthyl)piperazine typically involves the reaction of 1-methylpiperazine with 4-nitro-1-naphthyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Des Réactions Chimiques

1-Methyl-4-(4-nitro-1-naphthyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The methyl group on the piperazine ring can be substituted with other functional groups using appropriate reagents and conditions.

Nucleophilic Addition: The nitro group can participate in nucleophilic addition reactions, forming various derivatives.

Applications De Recherche Scientifique

Pharmacological Studies

1-Methyl-4-(4-nitro-1-naphthyl)piperazine has been investigated for its potential as an efflux pump inhibitor, which can reverse multidrug resistance in bacterial strains. A study demonstrated that this compound could enhance the susceptibility of Escherichia coli to various antibiotics by inhibiting efflux pumps, thus allowing higher intracellular concentrations of drugs like levofloxacin and linezolid .

Immunomodulatory Properties

Recent research indicates that derivatives of piperazine, including this compound, may possess immunomodulatory effects. In a study examining the impact of piperazine complexes on immune cell populations during aseptic inflammation, significant stimulatory effects on CD4+ and CD8+ T cells were observed . This suggests potential therapeutic applications in managing inflammatory diseases and enhancing immune responses.

Environmental Chemistry

The compound has been explored for its environmental implications, particularly regarding its stability and degradation in various ecological settings. Understanding the behavior of such compounds in the environment is crucial for assessing their impact on ecosystems and human health.

Data Tables

Case Study 1: Efflux Pump Inhibition

A study conducted on clinical isolates of E. coli revealed that the introduction of this compound significantly reduced the minimum inhibitory concentration (MIC) of several antibiotics. The compound's ability to inhibit efflux pumps was confirmed through fluorometric measurements, indicating a promising avenue for overcoming antibiotic resistance .

Case Study 2: Immunomodulation

In a controlled laboratory setting, researchers assessed the immunomodulatory effects of piperazine derivatives during heavy metal exposure. The results indicated that these compounds could enhance the proliferation of immune cells despite toxic challenges, suggesting their potential use in therapeutic strategies against immunosuppression caused by environmental toxins .

Mécanisme D'action

The mechanism of action of 1-Methyl-4-(4-nitro-1-naphthyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with biological receptors, influencing their activity .

Comparaison Avec Des Composés Similaires

1-Methyl-4-(4-nitro-1-naphthyl)piperazine can be compared with other similar compounds such as:

1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but with a phenyl group instead of a naphthyl group.

1-Methyl-4-(4-nitrobenzoyl)piperazine: Contains a benzoyl group instead of a naphthyl group.

1-Methyl-4-(4-nitroso)piperazine: Contains a nitroso group instead of a nitro group.

These comparisons highlight the unique properties of this compound, particularly its larger aromatic system due to the naphthyl group, which can influence its reactivity and interactions with biological targets.

Activité Biologique

1-Methyl-4-(4-nitro-1-naphthyl)piperazine is a compound that has garnered interest due to its biological activities, particularly in relation to its interaction with neurotransmitter receptors and potential therapeutic applications. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C_{12}H_{14}N_{2}O_{2}

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

The compound features a piperazine ring substituted with a 4-nitro group and a naphthalene moiety, which is significant for its biological activity.

Pharmacological Effects

Preliminary studies indicate that this compound exhibits notable activity at serotonin (5-HT) and dopamine receptors. These interactions are crucial as they suggest potential applications in treating psychiatric disorders, given the role of these neurotransmitters in mood regulation and cognition.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pharmaceutical compounds. The presence of the nitro group and naphthalene ring appears to enhance receptor binding affinity and selectivity. Modifications in the piperazine ring or substituents can significantly alter biological activity. For example, studies on related piperazine compounds have demonstrated that slight changes in molecular structure can lead to profound differences in receptor interaction and therapeutic effects .

Case Studies and Research Findings

Case Study 1: Interaction with Neurotransmitter Receptors

A study examined the binding affinity of various piperazine derivatives at serotonin and dopamine receptors. It was found that compounds with naphthalene substitutions exhibited higher affinity compared to simpler piperazines. This suggests that this compound may have enhanced pharmacological effects due to its structural complexity.

Case Study 2: Antimicrobial Properties

In vitro studies on piperazine derivatives have shown varying degrees of antimicrobial activity. For instance, related compounds demonstrated significant inhibition against Mycobacterium tuberculosis, indicating that modifications in the piperazine structure can lead to improved efficacy against resistant strains . Although direct studies on this compound are lacking, its structural similarity to effective antimicrobial agents suggests potential for similar activity.

Data Table: Comparative Biological Activity of Piperazine Derivatives

Propriétés

IUPAC Name |

1-methyl-4-(4-nitronaphthalen-1-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-16-8-10-17(11-9-16)14-6-7-15(18(19)20)13-5-3-2-4-12(13)14/h2-7H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYXAGKLYGONDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101251118 | |

| Record name | 1-Methyl-4-(4-nitro-1-naphthalenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16154-63-5 | |

| Record name | 1-Methyl-4-(4-nitro-1-naphthalenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(4-nitro-1-naphthalenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.